molecular formula C5H6O3 B1608856 5,6-Dihydro-1,4-dioxine-2-carbaldehyde CAS No. 59518-69-3

5,6-Dihydro-1,4-dioxine-2-carbaldehyde

Cat. No. B1608856
CAS RN: 59518-69-3
M. Wt: 114.1 g/mol
InChI Key: GXZRZOIXFFDVTD-UHFFFAOYSA-N
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Description

5,6-Dihydro-1,4-dioxine-2-carbaldehyde is a unique chemical compound with the empirical formula C5H6O3 . It has a molecular weight of 114.10 .


Molecular Structure Analysis

The molecular structure of 5,6-Dihydro-1,4-dioxine-2-carbaldehyde can be represented by the SMILES string O=CC1=COCCO1 . This represents a cyclic structure with an aldehyde functional group attached.


Physical And Chemical Properties Analysis

5,6-Dihydro-1,4-dioxine-2-carbaldehyde is a solid compound . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthetic Applications

1,4-Dithianes and their derivatives, which include 5,6-Dihydro-1,4-dioxine-2-carbaldehyde , are used as C2-building blocks for the synthesis of complex molecules. They are valued for their specific heterocyclic reactivity which can be harnessed for the controlled synthesis of carbon–carbon bonds .

Future Directions

The future directions for research and applications of 5,6-Dihydro-1,4-dioxine-2-carbaldehyde are not clear from the available information. It’s part of a collection of unique chemicals provided to early discovery researchers , suggesting it may have potential uses in various scientific fields.

properties

IUPAC Name

2,3-dihydro-1,4-dioxine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-3-5-4-7-1-2-8-5/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZRZOIXFFDVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405773
Record name 5,6-dihydro-1,4-dioxine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59518-69-3
Record name 5,6-dihydro-1,4-dioxine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydro-1,4-dioxine-2-carbaldehyde
Reactant of Route 2
5,6-Dihydro-1,4-dioxine-2-carbaldehyde
Reactant of Route 3
5,6-Dihydro-1,4-dioxine-2-carbaldehyde
Reactant of Route 4
5,6-Dihydro-1,4-dioxine-2-carbaldehyde
Reactant of Route 5
5,6-Dihydro-1,4-dioxine-2-carbaldehyde
Reactant of Route 6
5,6-Dihydro-1,4-dioxine-2-carbaldehyde

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